Home > Products > Screening Compounds P31358 > Gallium Ga-68 gozetotide
Gallium Ga-68 gozetotide - 1906894-20-9

Gallium Ga-68 gozetotide

Catalog Number: EVT-10954081
CAS Number: 1906894-20-9
Molecular Formula: C44H59GaN6O17
Molecular Weight: 1011.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Gallium (Ga) 68 prostate-specific membrane antigen (PSMA)-11, or Ga-68 gozetotide, is a radiopharmaceutical agent used to identify and assess prostate-specific membrane antigen (PSMA)-positive lesions in adult men with prostate cancer during positron emission tomography (PET). Prostate cancer is one of the most commonly diagnosed cancers among men in Western countries and many patients treated with androgen-deprivation therapy relapse with castration-resistant prostate cancer. In nearly all prostate cancers, malignant cells express a transmembrane protein called prostate-specific membrane antigen (PSMA). Ga-68 PSMA-11 is an imaging agent that binds PSMA during positron emission tomography: it emits positrons to indicate the presence of PSMA-positive prostate cancer lesions in patients with suspected prostate cancer or in patients who may have recurrent prostate cancer. On December 1, 2020, Ga-68 PSMA-11 was approved by the FDA as the first molecular-targeted drug for positron emission tomography (PET) imaging of prostate-specific membrane antigen (PSMA) positive lesions in men with prostate cancer. It is administered intravenously. In October 2022, the EMA's Committee for Medicinal Products for Human Use (CHMP) recommended Ga-68 gozetotide be granted marketing authorization for the diagnosis of prostate cancer. In December of the same year, the drug was fully authorized by the EMA. In Octer 2022, Ga-68 PSMA-11 was approved by Health Canada for diagnostic use in men with prostate cancer.
Gallium ga-68 gozetotide is a Radioactive Diagnostic Agent. The mechanism of action of gallium ga-68 gozetotide is as a Positron Emitting Activity.
Gallium Ga 68 Gozetotide is a radioconjugate composed of a human prostate specific membrane antigen (PSMA)-targeting ligand, Glu-urea-Lys(Ahx) (Glu-NH-CO-NH-Lys(Ahx)), conjugated, via the acyclic radiometal chelator N,N'-bis [2-hydroxy-5-(carboxyethyl)benzyl] ethylenediamine-N,N'-diacetic acid (HBED-CC), to the radioisotope gallium Ga 68, with potential use as a tracer for PSMA-expressing tumors during positron emission tomography (PET). Upon intravenous administration of the gallium Ga 68 gozetotide, the Glu-urea-Lys(Ahx) moiety targets and binds to PSMA-expressing tumor cells. Upon internalization, PSMA-expressing tumor cells can be detected during PET imaging. PSMA, a tumor-associated antigen and type II transmembrane protein, is expressed on the membrane of prostatic epithelial cells and overexpressed on prostate tumor cells.
Overview

Gallium Ga-68 gozetotide is a radiopharmaceutical used primarily in the imaging of prostate cancer through positron emission tomography (PET). It is specifically designed to bind to prostate-specific membrane antigen (PSMA), a protein often overexpressed in prostate cancer cells. The compound is provided as a sterile, pyrogen-free solution for intravenous administration and is indicated for the detection of PSMA-positive lesions in men with prostate cancer .

Source and Classification

Gallium Ga-68 gozetotide is synthesized from gallium-68, a radioactive isotope that decays with a half-life of approximately 68 minutes. It is classified as a peptidomimetic compound due to its structure, which mimics natural peptides while incorporating a covalently bound chelator, specifically the HBED-CC (N,N'-bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid) that facilitates the binding of gallium .

Synthesis Analysis

Methods and Technical Details

The synthesis of Gallium Ga-68 gozetotide involves several key steps, typically utilizing automated systems to enhance efficiency and safety. The primary methods include:

Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reaction involved in the use of Gallium Ga-68 gozetotide is the coordination between gallium ions and the chelator within the peptide structure. This reaction allows gallium-68 to be effectively incorporated into the compound, enabling its use in imaging applications.

  1. Radiolabeling: The reaction can be summarized as follows:
    Gozetotide+Ga68+Gallium Ga 68 gozetotide\text{Gozetotide}+\text{Ga}^{68+}\rightarrow \text{Gallium Ga 68 gozetotide}
  2. Stability Testing: Post-synthesis, stability assessments are conducted to ensure that the radiolabeled compound remains intact over time under specified storage conditions .
Mechanism of Action

Process and Data

Gallium Ga-68 gozetotide operates by binding specifically to PSMA expressed on prostate cancer cells. Upon administration, it circulates through the bloodstream and preferentially accumulates in tissues where PSMA is overexpressed, such as malignant tumors. This binding allows for enhanced visualization during PET scans, facilitating accurate diagnosis and treatment planning.

The mechanism can be outlined in these steps:

  1. Administration: The compound is injected intravenously.
  2. Binding: It binds to PSMA on cancer cells.
  3. Imaging: The emitted positrons from gallium-68 are detected by PET imaging systems, creating detailed images of tumor locations.
Physical and Chemical Properties Analysis

Physical Properties

Gallium Ga-68 gozetotide is typically presented as a clear, colorless solution with a pH ranging from 4.0 to 7.0. It must be stored under specific conditions to maintain stability and efficacy.

Chemical Properties

The chemical properties include:

  • Molecular Weight: 1011.91 g/mol
  • Half-life of Gallium-68: Approximately 68 minutes
  • Radiation Emission: Primarily emits positrons (β+ particles) which are crucial for PET imaging .
Applications

Scientific Uses

Gallium Ga-68 gozetotide has significant applications in nuclear medicine, particularly in oncological imaging:

  • Prostate Cancer Diagnosis: It is primarily used for detecting prostate-specific membrane antigen-positive lesions in patients with prostate cancer.
  • Treatment Monitoring: Helps in assessing treatment response by visualizing changes in tumor PSMA expression over time.
  • Research Applications: Used in clinical trials aimed at improving diagnostic techniques and therapeutic strategies for prostate cancer management.

Properties

CAS Number

1906894-20-9

Product Name

Gallium Ga-68 gozetotide

IUPAC Name

2-[[5-[3-[[6-[[(5S)-5-carboxy-5-[[(1S)-1,3-dicarboxypropyl]carbamoylamino]pentyl]amino]-6-oxohexyl]amino]-3-oxopropyl]-2-oxidophenyl]methyl-[2-[[5-(2-carboxyethyl)-2-oxidophenyl]methyl-(carboxylatomethyl)amino]ethyl]amino]acetate;gallium-68(3+);hydron

Molecular Formula

C44H59GaN6O17

Molecular Weight

1011.9 g/mol

InChI

InChI=1S/C44H62N6O17.Ga/c51-34-13-8-28(22-30(34)24-49(26-40(59)60)20-21-50(27-41(61)62)25-31-23-29(9-14-35(31)52)11-16-38(55)56)10-15-37(54)46-18-4-1-2-7-36(53)45-19-5-3-6-32(42(63)64)47-44(67)48-33(43(65)66)12-17-39(57)58;/h8-9,13-14,22-23,32-33,51-52H,1-7,10-12,15-21,24-27H2,(H,45,53)(H,46,54)(H,55,56)(H,57,58)(H,59,60)(H,61,62)(H,63,64)(H,65,66)(H2,47,48,67);/q;+3/p-3/t32-,33-;/m0./s1/i;1-2

InChI Key

AEBYHKKMCWUMKX-LNTZDJBBSA-K

Canonical SMILES

[H+].C1=CC(=C(C=C1CCC(=O)NCCCCCC(=O)NCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O)CN(CCN(CC2=C(C=CC(=C2)CCC(=O)O)[O-])CC(=O)[O-])CC(=O)[O-])[O-].[Ga+3]

Isomeric SMILES

[H+].C1=CC(=C(C=C1CCC(=O)NCCCCCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O)CN(CCN(CC2=C(C=CC(=C2)CCC(=O)O)[O-])CC(=O)[O-])CC(=O)[O-])[O-].[68Ga+3]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.